3,5-Di(pyridin-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C17H12N2O. It is a derivative of benzaldehyde, where two pyridin-4-yl groups are attached to the 3 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis, coordination chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di(pyridin-4-yl)benzaldehyde typically involves the condensation reaction of 3,5-dibromobenzaldehyde with pyridine-4-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar Suzuki coupling reactions. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Di(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl groups can participate in electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base
Major Products Formed:
Oxidation: 3,5-Di(pyridin-4-yl)benzoic acid.
Reduction: 3,5-Di(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3,5-Di(pyridin-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound can be used in the design of biologically active molecules and as a ligand in bioinorganic chemistry.
Industry: Utilized in the production of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers .
Mechanism of Action
The mechanism of action of 3,5-Di(pyridin-4-yl)benzaldehyde largely depends on its role as a ligand in coordination chemistry. The pyridinyl groups can coordinate with metal ions, forming stable complexes. These complexes can exhibit various properties, such as catalytic activity, fluorescence, or biological activity, depending on the metal ion and the overall structure of the complex .
Comparison with Similar Compounds
- 2,5-Di(pyridin-4-yl)benzaldehyde
- 3,5-Dimethyl-4-(pyridin-4-yl)benzaldehyde
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness: 3,5-Di(pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which allows for the formation of highly stable and versatile coordination complexes. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .
Properties
Molecular Formula |
C17H12N2O |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3,5-dipyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C17H12N2O/c20-12-13-9-16(14-1-5-18-6-2-14)11-17(10-13)15-3-7-19-8-4-15/h1-12H |
InChI Key |
ZHMPQZSKTSZJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)C=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.